Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate
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Overview
Description
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group bonded to a pyridine ring and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate typically involves the reaction of 2-(trimethylsilyl)ethylphosphonate with pyridine derivatives. One common method includes the reaction of Cl2PCH2CH2PCl2 with 2-[(trimethylsilyl)methyl]pyridine . The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium chloride (PdCl2), to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The phosphonate group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including anti-fibrotic and anti-tumor properties.
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate involves its ability to coordinate with metal ions through the phosphonate and pyridine groups. This coordination can influence the reactivity and stability of the metal complexes formed, making them useful in catalysis and other applications . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis[bis(pyridin-2-yl-methyl)phosphino]ethane: This compound also contains pyridine and phosphine groups and is used in coordination chemistry.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar pyridine-based structures and are studied for their biological activities.
Uniqueness
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate is unique due to the presence of trimethylsilyl groups, which can enhance its stability and reactivity. This makes it a valuable compound for various chemical reactions and applications that require specific reactivity and stability profiles.
Properties
CAS No. |
144215-16-7 |
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Molecular Formula |
C13H26NO3PSi2 |
Molecular Weight |
331.49 g/mol |
IUPAC Name |
trimethyl-[2-pyridin-2-ylethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C13H26NO3PSi2/c1-19(2,3)16-18(15,17-20(4,5)6)12-10-13-9-7-8-11-14-13/h7-9,11H,10,12H2,1-6H3 |
InChI Key |
YWSTWJRHEWANIJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(CCC1=CC=CC=N1)O[Si](C)(C)C |
Origin of Product |
United States |
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